molecular formula C15H14N2O B1683841 Semaxanib CAS No. 204005-46-9

Semaxanib

Cat. No.: B1683841
CAS No.: 204005-46-9
M. Wt: 238.28 g/mol
InChI Key: WUWDLXZGHZSWQZ-WQLSENKSSA-N
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Description

Semaxanib, also known as SU5416, is a synthetic compound designed as a tyrosine kinase inhibitor. It was developed by SUGEN as a potential cancer therapeutic. This compound specifically targets the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis, the process of new blood vessel formation. This compound has shown significant antiangiogenic potential in both in vitro and in vivo studies .

Scientific Research Applications

Mechanism of Action

Semaxanib, also known as Semaxinib, is a potent and selective synthetic inhibitor of the Flk-1/KDR vascular endothelial growth factor (VEGF) receptor tyrosine kinase . Here is an overview of its mechanism of action:

Target of Action

This compound primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a key receptor in the VEGF pathway, which plays a fundamental role in the growth and differentiation of vascular and lymphatic endothelial cells .

Mode of Action

This compound interacts with its target, VEGFR2, by inhibiting its tyrosine kinase activity . This inhibition disrupts the VEGF pathway, preventing the transduction of signals that promote angiogenesis, the process of forming new blood vessels .

Biochemical Pathways

By inhibiting VEGFR2, this compound affects the VEGF pathway, a critical pathway in angiogenesis . This disruption can lead to downstream effects such as reduced vascular permeability and decreased endothelial cell proliferation, migration, and survival .

Pharmacokinetics

It’s known that this compound is lipophilic, which can influence its absorption and distribution . It’s also slightly soluble in water, which can affect its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis . By blocking the VEGF pathway, this compound can reduce the growth and proliferation of new blood vessels, which is particularly relevant in the context of tumor growth and metastasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other proangiogenic and antiangiogenic factors can impact the effectiveness of this compound . Additionally, the drug’s lipophilicity and solubility can affect its absorption and distribution in different physiological environments .

Biochemical Analysis

Biochemical Properties

Semaxanib is a potent and selective synthetic inhibitor of the Flk-1/KDR vascular endothelial growth factor (VEGF) receptor tyrosine kinase . It targets the VEGF pathway, and both in vivo and in vitro studies have demonstrated antiangiogenic potential .

Cellular Effects

This compound has been shown to suppress melanogenesis by modulating CRTC3 independently of VEGF signaling . It also inhibits VEGF-dependent endothelial cell proliferation . In melanocytes, this compound dose-dependently suppresses melanin production .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the tyrosine kinase domain of the VEGF receptor . This inhibition disrupts the VEGF pathway, leading to antiangiogenic effects . This compound also suppresses MITF expression by promoting the phosphorylation of CRTC3 .

Temporal Effects in Laboratory Settings

It has been used in various studies to investigate its effects on different types of cells and cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, when combined with chronic exposure to hypoxia, this compound induces severe pulmonary hypertension in mice and rats .

Metabolic Pathways

This compound is involved in the VEGF pathway, a major mechanism for intercellular communication and transduction during development and metabolism . It interacts with the VEGF receptor, disrupting the pathway and leading to antiangiogenic effects .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of the VEGF receptor, which is located on the cell surface .

Preparation Methods

The synthesis of Semaxanib involves a Vilsmeier-Haack reaction on 2,4-dimethylpyrrole to produce an aldehyde intermediate. This intermediate then undergoes a Knoevenagel condensation with oxindole in the presence of a base to yield this compound . The reaction conditions are typically mild, and the process is efficient, making it suitable for laboratory-scale synthesis. Industrial production methods have not been extensively documented due to the compound’s experimental status.

Chemical Reactions Analysis

Semaxanib primarily undergoes reactions typical of its functional groups. These include:

    Oxidation: this compound can be oxidized to form various oxindole derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the oxindole ring.

    Substitution: this compound can participate in substitution reactions, particularly at the pyrrole ring, where electrophilic substitution can occur. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Comparison with Similar Compounds

Semaxanib is compared with other tyrosine kinase inhibitors such as sunitinib, sorafenib, and vatalanib. These compounds also target the VEGF pathway but differ in their specificity, potency, and pharmacokinetic properties. For instance:

This compound’s uniqueness lies in its specific inhibition of VEGFR and its role as a pioneering compound in the development of antiangiogenic therapies.

Properties

IUPAC Name

(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWDLXZGHZSWQZ-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025708
Record name Semaxanib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194413-58-6, 204005-46-9
Record name Semaxanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194413-58-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Semaxanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194413586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semaxinib
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204005469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semaxanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06436
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Record name Semaxanib
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SU 5416
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Record name SEMAXANIB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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